An In-depth Technical Guide to 4-methoxy-5-nitro-1H-indazole: Synthesis, Properties, and Potential Applications
An In-depth Technical Guide to 4-methoxy-5-nitro-1H-indazole: Synthesis, Properties, and Potential Applications
Abstract
This technical guide provides a comprehensive overview of 4-methoxy-5-nitro-1H-indazole, a substituted indazole of significant interest in medicinal chemistry and synthetic organic chemistry. Although direct experimental data for this specific molecule is limited in published literature, this document consolidates information on related analogues to project its chemical properties, reactivity, and potential biological significance. A plausible synthetic pathway is detailed, supported by established methodologies for the synthesis of substituted indazoles. The electronic effects of the methoxy and nitro functional groups on the indazole core are analyzed to predict its reactivity and spectroscopic characteristics. Furthermore, by drawing parallels with structurally similar compounds, we explore its potential applications in drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this promising heterocyclic compound.
Introduction to the Indazole Scaffold
The indazole ring system, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, is a "privileged scaffold" in medicinal chemistry.[1] Indazole derivatives are known to exhibit a wide array of pharmacological activities, including anti-tumor, anti-inflammatory, and antimicrobial properties.[2][3] The versatility of the indazole core allows for substitutions at various positions, leading to a diverse chemical space for drug discovery. The introduction of functional groups such as nitro and methoxy moieties can significantly modulate the biological activity and physicochemical properties of the parent indazole.[4][5] 4-methoxy-5-nitro-1H-indazole, with its unique substitution pattern, presents an intriguing target for further investigation.
Physicochemical and Spectroscopic Properties
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 4-methoxy-5-nitro-1H-indazole.
| Property | Predicted Value | Reference |
| Molecular Formula | C₈H₇N₃O₃ | [6] |
| Molecular Weight | 193.16 g/mol | [6] |
| XlogP | 1.4 | [6] |
| Hydrogen Bond Donors | 1 | [6] |
| Hydrogen Bond Acceptors | 4 | [6] |
| Monoisotopic Mass | 193.04874 Da | [6] |
These properties are computationally predicted and await experimental verification.
Predicted Spectroscopic Characteristics
The spectroscopic signature of 4-methoxy-5-nitro-1H-indazole can be inferred from the known spectra of its parent compounds, 4-methoxy-1H-indazole and 5-nitro-1H-indazole.[7][8][9]
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the N-H proton of the indazole ring. The chemical shifts of the aromatic protons will be influenced by the electron-donating methoxy group and the electron-withdrawing nitro group.
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¹³C NMR: The carbon NMR spectrum will display signals for the eight carbon atoms in the molecule, with the chemical shifts reflecting the electronic environment of each carbon.
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IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretch, C-H aromatic and aliphatic stretches, C=C aromatic stretches, N-O stretches of the nitro group, and C-O stretch of the methoxy group.
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Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecule's mass, along with fragmentation patterns characteristic of the indazole core and its substituents.
Synthesis of 4-methoxy-5-nitro-1H-indazole
A plausible synthetic route to 4-methoxy-5-nitro-1H-indazole can be designed based on established methods for the synthesis of substituted indazoles, such as the Jacobsen-modified Sugasawa synthesis or cyclization of substituted o-toluidines.[10][11] A proposed synthetic workflow is outlined below.
Caption: Proposed synthetic workflow for 4-methoxy-5-nitro-1H-indazole.
Detailed Experimental Protocol (Proposed)
Step 1: Nitration of 2-Fluoro-6-methoxy-toluene
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To a stirred solution of 2-fluoro-6-methoxy-toluene in concentrated sulfuric acid, cooled to 0 °C, add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for several hours.
-
Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-fluoro-6-methoxy-3-nitrotoluene.
Step 2: Reduction of the Nitro Group
-
To a solution of 2-fluoro-6-methoxy-3-nitrotoluene in ethanol, add a reducing agent such as iron powder and a catalytic amount of hydrochloric acid.
-
Reflux the mixture for several hours until the starting material is consumed (monitored by TLC).
-
Filter the hot reaction mixture through a pad of celite and concentrate the filtrate to obtain 2-amino-6-methoxy-3-nitrotoluene.
Step 3: Diazotization and Cyclization
-
Dissolve 2-amino-6-methoxy-3-nitrotoluene in a mixture of acetic acid and water.
-
Cool the solution to 0-5 °C and add a solution of sodium nitrite in water dropwise.
-
Stir the reaction mixture at low temperature for a short period and then allow it to warm to room temperature and stir for several hours to facilitate cyclization.
-
Neutralize the reaction mixture and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to yield 4-methoxy-5-nitro-1H-indazole.
Chemical Reactivity and Potential Transformations
The chemical reactivity of 4-methoxy-5-nitro-1H-indazole is governed by the interplay of the indazole ring system and its substituents.
Caption: Key reactive sites and potential transformations of 4-methoxy-5-nitro-1H-indazole.
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Reduction of the Nitro Group: The nitro group is readily reducible to an amino group, providing a key intermediate for further functionalization.[4] This transformation is crucial for the synthesis of many biologically active indazole derivatives.
-
N-Alkylation/Acylation: The N-H proton of the indazole ring is acidic and can be deprotonated with a base, allowing for subsequent alkylation or acylation at the N1 or N2 position.[12][13]
-
Electrophilic Aromatic Substitution: The electron-donating methoxy group would typically activate the benzene ring for electrophilic substitution. However, the strongly deactivating nitro group will make such reactions challenging.
-
Nucleophilic Aromatic Substitution: The electron-withdrawing nitro group may activate the benzene ring towards nucleophilic aromatic substitution, although this is less common for indazoles compared to other nitroaromatics.
Potential Applications in Drug Discovery
The indazole scaffold is a cornerstone in the development of various therapeutic agents.[2] The specific substitution pattern of 4-methoxy-5-nitro-1H-indazole suggests its potential utility in several areas of drug discovery.
-
Kinase Inhibitors: Many indazole-based compounds are potent kinase inhibitors used in cancer therapy. The 4-methoxy-5-nitro-1H-indazole core could serve as a valuable starting point for the synthesis of novel kinase inhibitors.
-
Antimicrobial Agents: Nitro-heterocyclic compounds have a long history as antimicrobial agents. The nitro group can be bioreduced in anaerobic bacteria and protozoa to generate cytotoxic radicals.[14]
-
Anti-inflammatory Agents: Certain indazole derivatives have shown promising anti-inflammatory activity, potentially through the inhibition of pro-inflammatory cytokines.[3]
Conclusion
4-methoxy-5-nitro-1H-indazole is a heterocyclic compound with significant untapped potential. While direct experimental data remains scarce, this guide has provided a comprehensive overview of its predicted properties, a plausible synthetic route, and its likely chemical reactivity based on the well-established chemistry of related indazole derivatives. The unique combination of a methoxy and a nitro group on the indazole scaffold makes it a highly attractive building block for the synthesis of novel compounds with potential therapeutic applications. Further experimental investigation into the synthesis and biological evaluation of 4-methoxy-5-nitro-1H-indazole is warranted to fully elucidate its properties and unlock its potential in medicinal chemistry.
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